molecular formula C19H15Cl2N3O5 B4986948 N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide

Cat. No.: B4986948
M. Wt: 436.2 g/mol
InChI Key: NZYZOGONONLNJM-UHFFFAOYSA-N
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Description

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a dioxopiperidinyl group, and a nitrobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2,6-dioxopiperidine in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-nitrobenzoyl chloride under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require specific temperatures and catalysts to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced nitrobenzamide derivatives.

    Substitution: Formation of substituted dichlorophenyl derivatives.

Scientific Research Applications

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O5/c20-15-9-4-12(10-16(15)21)11-22(23-17(25)2-1-3-18(23)26)19(27)13-5-7-14(8-6-13)24(28)29/h4-10H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYZOGONONLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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